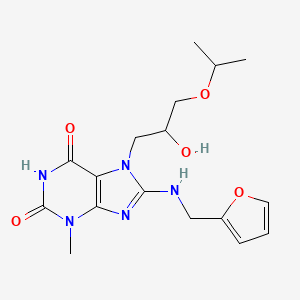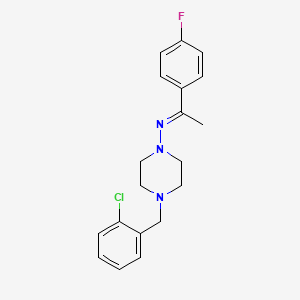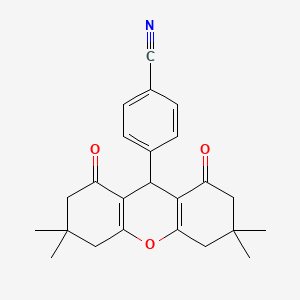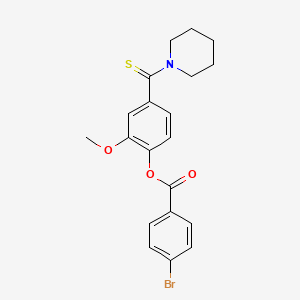![molecular formula C28H30N2O B11662360 N-[1-(Adamantan-1-YL)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11662360.png)
N-[1-(Adamantan-1-YL)ethyl]-2-phenylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(Adamantan-1-YL)ethyl]-2-phenylquinoline-4-carboxamide is a compound that combines the structural features of adamantane, quinoline, and carboxamide Adamantane is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compounds it is part of Quinoline is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-1-YL)ethyl]-2-phenylquinoline-4-carboxamide typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce the ethyl group at the 1-position. This can be achieved through a Friedel-Crafts alkylation reaction using ethyl chloride and aluminum chloride as a catalyst.
Quinoline Derivative Synthesis: The quinoline moiety is synthesized separately, often starting from aniline and glycerol in the presence of sulfuric acid, followed by cyclization and oxidation steps.
Coupling Reaction: The adamantane derivative is then coupled with the quinoline derivative through an amide bond formation. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N-[1-(Adamantan-1-YL)ethyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting diseases that involve the central nervous system due to the adamantane moiety’s ability to cross the blood-brain barrier.
Materials Science: The rigid structure of adamantane can impart desirable physical properties to materials, making this compound useful in the development of advanced materials with specific mechanical or thermal properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving quinoline derivatives.
作用機序
The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety may facilitate the compound’s entry into cells, while the quinoline moiety can interact with various enzymes or receptors. This dual functionality allows the compound to modulate biological processes effectively.
類似化合物との比較
Similar Compounds
Amantadine: A well-known adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Rimantadine: Another adamantane derivative with antiviral properties.
Uniqueness
N-[1-(Adamantan-1-YL)ethyl]-2-phenylquinoline-4-carboxamide is unique due to its combination of adamantane and quinoline structures, which imparts a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C28H30N2O |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
N-[1-(1-adamantyl)ethyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C28H30N2O/c1-18(28-15-19-11-20(16-28)13-21(12-19)17-28)29-27(31)24-14-26(22-7-3-2-4-8-22)30-25-10-6-5-9-23(24)25/h2-10,14,18-21H,11-13,15-17H2,1H3,(H,29,31) |
InChIキー |
PPUSDFQWABGPBS-UHFFFAOYSA-N |
正規SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11662282.png)
![(5Z)-1-methyl-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11662289.png)

![(5Z)-3-benzyl-5-(3-chloro-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11662299.png)


![N'-[(E)-(3-methoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11662306.png)
![2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-N-(2-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11662313.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)-N-(4-nitrophenyl)butanamide (non-preferred name)](/img/structure/B11662318.png)

![2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11662341.png)
![Methyl 2-({[2-(4-tert-butylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662346.png)
![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B11662359.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11662367.png)
